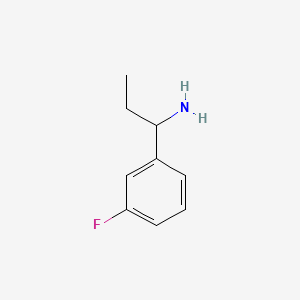

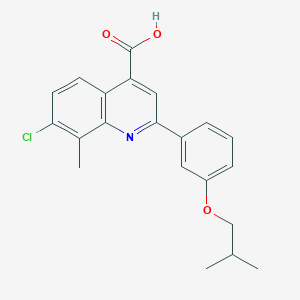

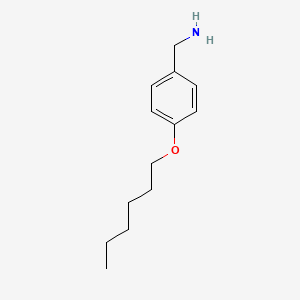

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid, also known as 7-CMPQ, is an organic compound belonging to the quinoline family. It is a type of quinoline carboxylic acid that is used in scientific research as a reagent and analytical tool. 7-CMPQ has a wide range of applications in the fields of biochemistry, pharmacology, and drug development.

Applications De Recherche Scientifique

Photophysical Properties of Quinoline Derivatives

Quinoline derivatives have been synthesized and investigated for their photophysical properties. Notably, complexes of copper(I) with quinoline carboxylic acid analogs exhibit extraordinary photophysical characteristics. These complexes demonstrate significant emission quantum yields and prolonged excited-state lifetimes, highlighting their potential in photophysical applications (Małecki et al., 2015).

Antibacterial Activities of Quinoline Carboxylic Acids

A series of substituted 4-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. Among these, certain compounds exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, including strains of Pseudomonas aeruginosa. This research underscores the potential of quinoline carboxylic acids as a scaffold for developing new antibacterial agents (Miyamoto et al., 1990).

Antioxidant and Prooxidative Effects

The structure and distributive status of 4-hydroxyquinoline derivatives, including those related to 7-chloro-4-hydroxyquinoline, have been studied for their antioxidant effects against free-radical-initiated peroxidation. The findings reveal that the antioxidant or prooxidative effects of these compounds are significantly influenced by their molecular structure and their distribution within the reaction system. This study provides valuable insights into the design of antioxidant drugs based on quinoline derivatives (Liu et al., 2002).

Photodegradation of Quinolinecarboxylic Herbicides

The photodegradation of quinolinecarboxylic herbicides in aqueous solutions under various irradiation conditions has been explored. This research contributes to the understanding of environmental behavior and degradation pathways of these compounds, which is crucial for assessing their environmental impact and designing strategies for their degradation and removal (Pinna & Pusino, 2012).

Antimicrobial Activity of Quinoline Derivatives

Quinoline-4-carboxylic acid derivatives have been synthesized through microwave-irradiated methods, showing significant in vitro antimicrobial activity against a broad spectrum of microorganisms. These findings underscore the potential of quinoline derivatives in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Bhatt & Agrawal, 2010).

Propriétés

IUPAC Name |

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(24)25)16-7-8-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXDIEJWLCTIFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)